(2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Description
This compound is a stereospecific hydrochloride salt featuring a pyrrolidine core substituted with a 2-amino-3,3-dimethylbutanoyl group at the 1-position and a hydroxyl group at the 4-position. Its molecular formula is C₁₁H₂₁ClN₂O₄, with a molecular weight of 280.75 g/mol . It is primarily utilized in proteolysis-targeting chimera (PROTAC) research as a negative control ligand for E3 ubiquitin ligase (VHL) binding studies, ensuring specificity in protein degradation experiments . The stereochemistry at the 4-position (S-configuration) distinguishes it from its diastereomer (4R), which is critical for its biological inactivity in PROTAC systems .
Key physicochemical properties include:
- Solubility: Requires dissolution in polar solvents (e.g., DCM/MeOH mixtures) and heating to 37°C with sonication for optimal solubility .
- Storage: Stable for 6 months at -80°C or 1 month at -20°C in anhydrous form to avoid hydrolysis .
- Purity: Typically >95%, as validated by HPLC and mass spectrometry in research-grade batches .
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)8(12)9(15)13-5-6(14)4-7(13)10(16)17;/h6-8,14H,4-5,12H2,1-3H3,(H,16,17);1H/t6-,7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBBJYWXJMKDM-CGJXVAEWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include amino acids, protecting groups like Boc (tert-butoxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: EDC and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) at room temperature.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Research Implications
The (2S,4S) configuration’s inactivity highlights the precision required in PROTAC design, where minor stereochemical changes can abolish function. Conversely, analogues with hydrophobic substituents and (2S,4R) stereochemistry offer tunable pharmacokinetic profiles for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
